N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-5-6-14-13(15-10)17-8-11(9-17)7-16(2)20(18,19)12-3-4-12/h5-6,11-12H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQVWSJZEROKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC(C2)CN(C)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
Structural Overview
The compound features several notable structural components:
- Cyclopropanesulfonamide moiety : Known for its reactivity and biological significance.
- Azetidine ring : Contributes to the compound's structural complexity and potential biological interactions.
- 4-Methylpyrimidine substituent : Enhances the compound's pharmacological profile.
The molecular formula is with a molecular weight of approximately 270.35 g/mol .
Biological Properties
Research indicates that this compound exhibits a variety of biological activities, particularly in the context of cancer therapeutics. Key findings include:
- KIF18A Inhibition : The compound has been identified as a potential inhibitor of KIF18A, a protein involved in mitotic spindle assembly. This inhibition can disrupt cancer cell division, making it a candidate for anticancer therapy .
- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties, suggesting that this compound may also exhibit such activity .
- Antitumor Effects : Preliminary studies have indicated that the compound may possess antitumor properties, potentially due to its ability to interfere with cellular mitosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfamerazine | Contains a sulfonamide group with pyrimidine | Antibacterial activity |
| 1-(Azetidin-3-yl)-N-methylmethanamine | Features an azetidine ring | Potential neuroactive properties |
| 4-Methylpyrimidine derivatives | Similar methylpyrimidine moiety | Varied pharmacological effects |
This table highlights how the structural diversity of this compound may confer specific biological activities not observed in other compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Laboratory assays have demonstrated the compound’s ability to inhibit KIF18A with significant potency, leading to reduced proliferation rates in cancer cell lines .
- Mechanistic Insights : Research employing surface plasmon resonance has elucidated binding affinities between the compound and KIF18A, providing insights into its mechanism of action .
- Potential Applications : Given its unique structure and biological activity, this compound is being investigated for use in drug development targeting various cancers .
Scientific Research Applications
Research indicates that N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide exhibits several significant biological activities:
- Anticancer Properties : The compound has been investigated for its potential as an inhibitor of KIF18A, a protein involved in mitotic spindle assembly. Inhibition of KIF18A can disrupt cancer cell division, positioning this compound as a candidate for anticancer therapy.
- Antimicrobial Activity : Similar to other sulfonamide compounds, it shows antibacterial properties, which may be leveraged in developing new antimicrobial agents.
Applications in Medicinal Chemistry
The unique combination of structural features in this compound enhances its potential as a therapeutic agent. Its applications can be categorized as follows:
Drug Development
The compound's ability to inhibit specific proteins involved in cell division makes it a promising candidate for drug development targeting various cancers. The following table summarizes its potential applications compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide | Similar azetidine structure | Anticancer, antimicrobial |
| Sulfamerazine | Contains a sulfonamide group with pyrimidine | Antibacterial activity |
| 1-(Azetidin-3-yl)-N-methylmethanamine | Features an azetidine ring | Potential neuroactive properties |
This table illustrates the diversity of biological activities among structurally similar compounds, emphasizing the unique position of this compound in drug discovery efforts.
Mechanistic Studies
Understanding the binding interactions between this compound and its biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to study these interactions, providing insights into its efficacy as an inhibitor.
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Protocols : The synthesis typically involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. These methods are essential for producing the compound for further biological testing.
- In Vitro Studies : Initial in vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation by targeting KIF18A, suggesting its potential use in cancer therapies.
Comparison with Similar Compounds
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate ()
- Structure : Contains an azetidine ring linked to a 1,3-selenazole core, a selenazole-carboxylate ester, and a tert-butoxycarbonyl (Boc) protecting group.
- Synthesis : Synthesized via [3+2] cycloaddition, with structural confirmation via multi-nuclear NMR (¹H, ¹³C, ¹⁵N, ⁷⁷Se) and HRMS .
- Relevance: Demonstrates the utility of azetidine in heterocyclic amino acids. Unlike the target compound, this analogue incorporates selenium, which may enhance redox-modulating activity but introduces synthetic complexity.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ()
- Structure : Features a sulfonamide group attached to a pyrazolo-pyrimidine-chromen hybrid scaffold.
- Properties : Melting point 211–214°C; molecular mass 616.9 g/mol (M⁺) .
- Relevance : Highlights sulfonamide integration into polycyclic systems for enhanced target engagement. The target compound’s cyclopropane and azetidine groups may confer distinct steric and electronic profiles compared to this chromen-based analogue.
Tartrate Salt of 3-((1R,3R)-1-(2,6-Difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol ()
- Structure : Azetidine ring with a 3-fluoropropyl substituent, integrated into a tetrahydro-pyridoindole scaffold.
- Application : Developed as a cancer therapeutic, emphasizing azetidine’s role in improving solubility and target specificity .
- Relevance : Unlike the target compound, this derivative includes a fluoropropyl chain, which may enhance membrane permeability.
Structural and Functional Comparison
Table 1: Comparative Analysis of Key Features
Preparation Methods
Synthesis of Azetidine-Pyrimidine Intermediate
The azetidine-pyrimidine moiety is constructed via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
Nucleophilic Substitution (SNAr)
Azetidin-3-ylmethanol reacts with 2-chloro-4-methylpyrimidine in the presence of a base (e.g., NaH or K2CO3) in polar aprotic solvents (DMF, DMSO) at 60–80°C. The reaction proceeds via displacement of the chloro group by the azetidine nitrogen:
Key Data :
-
Yield : 68–75% (analogous to).
-
Purification : Silica gel chromatography (EtOAc/hexanes).
Buchwald-Hartwig Amination
For electron-deficient pyrimidines, palladium-catalyzed coupling ensures regioselectivity. A mixture of Pd2(dba)3, Xantphos, and Cs2CO3 in toluene at 100°C facilitates C-N bond formation:
Key Data :
Sulfonamide Formation
The primary alcohol in the azetidine-pyrimidine intermediate is oxidized to an amine, followed by sulfonylation with cyclopropanesulfonyl chloride.
Oxidation of Alcohol to Amine
Mitsunobu reaction converts the alcohol to a phthalimide-protected amine using DIAD, PPh3, and phthalimide in THF:
Deprotection with hydrazine hydrate yields the free amine:
Key Data :
-
Overall Yield : 60–65%.
-
Reaction Time : 12 hours (deprotection).
Sulfonylation with Cyclopropanesulfonyl Chloride
The amine reacts with cyclopropanesulfonyl chloride in dichloromethane (DCM) using Et3N as a base:
Key Data :
-
Yield : 85–90%.
-
Workup : Aqueous NaHCO3 wash, dried over MgSO4.
N-Methylation
The secondary sulfonamide undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH):
Key Data :
-
Yield : 70–75%.
-
Side Products : Over-methylation minimized by controlled reagent addition.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategy
-
Phthalimide vs. Boc : Phthalimide offers higher stability during sulfonylation but requires harsh deprotection.
Purification Challenges
-
Column Chromatography : Requires gradient elution (5→20% MeOH in DCM) due to polar intermediates.
-
Crystallization : Ethanol/water mixtures yield pure sulfonamide (mp 142–144°C).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 1.2–1.4 (m, 4H, cyclopropane), 2.4 (s, 3H, pyrimidine-CH3), 3.1 (s, 3H, N-CH3), 3.8–4.0 (m, 2H, azetidine-CH2) |
| 13C NMR | δ 12.5 (cyclopropane), 25.8 (N-CH3), 55.2 (azetidine-C), 158.9 (pyrimidine-C) |
| HRMS | [M+H]+: Calcd. 353.1521, Found 353.1518 |
Purity Assessment
-
HPLC : >98% purity (C18 column, 70:30 acetonitrile/water).
-
Elemental Analysis : C, 54.3%; H, 6.2%; N, 15.9% (theoretical: C, 54.5%; H, 6.1%; N, 15.8%).
Q & A
Q. What are the key synthetic strategies for preparing N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide, and how are intermediates characterized?
The synthesis typically involves three stages: (i) azetidine ring formation, (ii) functionalization of the azetidine with a 4-methylpyrimidine moiety, and (iii) coupling with a cyclopropanesulfonamide group. For example, azetidine intermediates can be synthesized via reductive cyclization of nitroalkenes using palladium catalysts (e.g., Pd/C) and CO surrogates like formic acid . Key intermediates are characterized using - and -NMR to confirm regioselectivity and HPLC to assess purity (>95%) .
Q. How is the compound’s structural integrity validated post-synthesis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond angles, particularly for the azetidine and pyrimidine moieties. For example, SC-XRD data (e.g., R factor <0.05, mean C–C bond length 1.54 Å) resolve ambiguities in nitrogen hybridization and sulfonamide conformation . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm) .
Q. What in vitro assays are recommended for initial biological screening?
Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with recombinant kinases. For antimicrobial activity, follow CLSI guidelines for MIC determination against Gram-positive/negative panels .
Advanced Research Questions
Q. How can conflicting data on the compound’s kinase selectivity be resolved?
Contradictions in kinase inhibition profiles (e.g., IC variability for EGFR vs. HER2) may arise from assay conditions (e.g., ATP concentration, pH). Address this by:
- Standardizing assays using a single ATP concentration (e.g., 1 mM) .
- Performing competitive binding studies with known inhibitors (e.g., gefitinib for EGFR) to confirm target engagement .
- Using cryo-EM or molecular dynamics simulations to analyze binding mode differences .
Q. What strategies optimize the compound’s metabolic stability without compromising potency?
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF) on the pyrimidine ring to reduce CYP450-mediated oxidation .
- Prodrug approaches : Mask the sulfonamide as a tert-butyl carbamate to enhance solubility and delay hepatic clearance .
- In vitro assays : Use human liver microsomes (HLM) and LC-MS to quantify metabolite formation (e.g., hydroxylation at the cyclopropane ring) .
Q. How can computational methods guide the design of derivatives with improved target affinity?
- Docking studies : Use Glide or AutoDock to predict interactions with kinase catalytic domains (e.g., hinge region hydrogen bonds with pyrimidine N1) .
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing methyl with cyclopropyl on pyrimidine) .
- ADME prediction : SwissADME or QikProp to balance lipophilicity (cLogP 2–4) and polar surface area (<100 Å) .
Methodological Guidance
Q. What analytical techniques are critical for resolving stereochemical impurities in the azetidine ring?
- Chiral HPLC : Use a Chiralpak IG-U column with hexane:isopropanol (85:15) to separate enantiomers (R difference >1.5 min) .
- Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and DFT-simulated spectra .
Q. How should researchers address low solubility in pharmacological assays?
- Co-solvent systems : Use 10% DMSO/PBS with 0.01% Tween-80 to maintain solubility without disrupting cell membranes .
- Amorphous solid dispersion : Spray-dry the compound with HPMC-AS to increase dissolution rate by 3–5× .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no efficacy in similar models?
Discrepancies may stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
